

# Cost-effectiveness analysis of Rhenium-186 versus other radiotherapies

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## Compound of Interest

Compound Name: Rhenium-186

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## A Comparative Cost-Effectiveness Analysis of Rhenium-186 Radiotherapy

This guide provides a detailed comparison of **Rhenium-186** ( $^{186}\text{Re}$ ) based radiotherapy with other commercially available radiopharmaceuticals, primarily focusing on the treatment of painful bone metastases. The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

### Introduction and Mechanism of Action

**Rhenium-186**, a beta- and gamma-emitting radionuclide, is a key component in radiopharmaceuticals designed for targeted cancer therapy.[1] When chelated with hydroxyethylidene diphosphonate (HEDP), it forms  $^{186}\text{Re}$ -HEDP, a compound that selectively targets areas of high bone turnover, characteristic of metastatic lesions.[2] The etidronate component directs the radioisotope to the bone tissue, where the localized beta radiation delivers cytotoxic energy to cancer cells, reducing tumor burden and alleviating pain.[2]

The primary appeal of  $^{186}\text{Re}$ -HEDP in the current landscape, particularly in developing nations, is its cost-effectiveness compared to newer, brand-name radiopharmaceuticals.[2] While it has been withdrawn from many EU markets and was never introduced in the US, its affordability ensures continued interest and use in healthcare systems where budget constraints are a major consideration.[2]

## Comparative Performance Data

The efficacy and toxicity of  $^{186}\text{Re}$ -HEDP have been evaluated against other common bone-seeking radiopharmaceuticals, including Rhenium-188 ( $^{188}\text{Re}$ )-HEDP, Samarium-153 ( $^{153}\text{Sm}$ )-EDTMP, and Strontium-89 ( $^{89}\text{Sr}$ ). The following table summarizes key performance metrics from comparative clinical studies.

Radiopharmaceutical	Half-Life	Max. Beta Energy	Max. Tissue Penetration	Pain Relief Response Rate	Change in Karnofsky Performance Status (KPS)	Platelet Decrease (Nadir)
$^{186}\text{Re}$ -HEDP	3.72 days[1]	1.08 MeV[3]	4.5 mm[4][5]	67% - 77% [6][7][8]	70% → 76%[6][7]	~39%[6][7]
$^{188}\text{Re}$ -HEDP	17.0 hours[1][4]	2.12 MeV[3][4]	11.0 mm[4][5]	77% - 81% [6][7][8]	74% → 85% (p=0.001) [6][7]	~30%[6][7]
$^{153}\text{Sm}$ -EDTMP	1.93 days[9]	0.71 MeV[9]	3.0 mm[9]	~73%[8]	Improvement from 70% to 78% (combined groups)[8]	Not significantly different from others[8]
$^{89}\text{Sr}$ -Chloride	50.57 days[9]	1.46 MeV[9]	8.0 mm[9]	72% - 80% [6][7][8]	62% → 69%[6][7]	~34%[6][7]

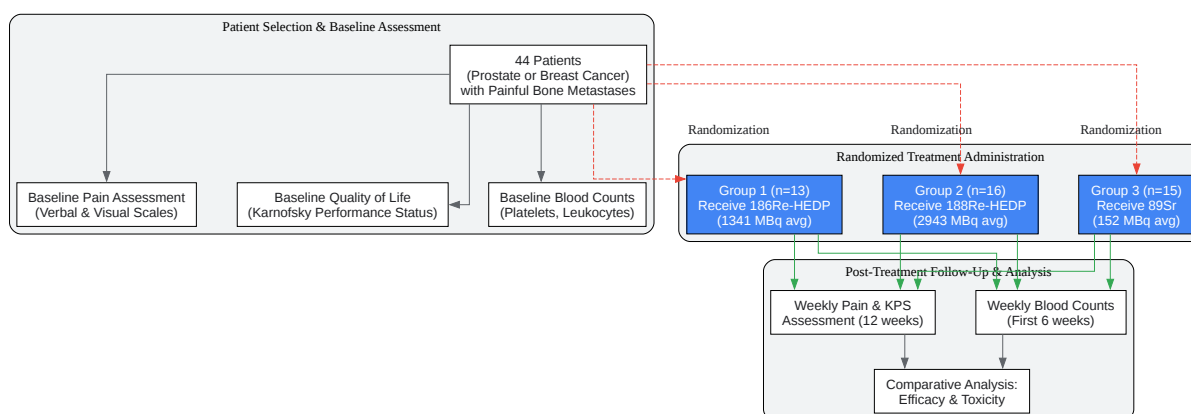
Note: Data is compiled from multiple studies; direct comparison should be made with caution. The change in KPS for  $^{188}\text{Re}$ -HEDP was the only statistically significant improvement noted in one study.[6][7]

## Experimental Protocols

A key comparative study provides insight into the methodologies used to evaluate these radiopharmaceuticals.

Study Title: Comparison of Rhenium-188, **Rhenium-186**-HEDP and Strontium-89 in palliation of painful bone metastases.[\[6\]](#)[\[7\]](#)

- Objective: To compare the influence of  $^{188}\text{Re}$ -HEDP,  $^{186}\text{Re}$ -HEDP, and  $^{89}\text{Sr}$  on pain symptoms and bone marrow function in patients with painful bone metastases.
- Patient Cohort: 44 patients, including 6 women with breast cancer and 38 men with prostate cancer, were enrolled.[\[6\]](#)[\[7\]](#)
- Treatment Groups:
  - 16 patients received  $^{188}\text{Re}$ -HEDP (average dose:  $2943 \pm 609$  MBq).[\[6\]](#)[\[7\]](#)
  - 13 patients received  $^{186}\text{Re}$ -HEDP (average dose:  $1341 \pm 161$  MBq).[\[6\]](#)[\[7\]](#)
  - 15 patients received  $^{89}\text{Sr}$  (average dose:  $152 \pm 18$  MBq).[\[6\]](#)[\[7\]](#)
- Endpoints and Assessments:
  - Pain Relief: Assessed via patient-reported outcomes.
  - Quality of Life: Measured using the Karnofsky Performance Status (KPS) index before and after therapy.[\[6\]](#)[\[7\]](#)
  - Toxicity: Bone marrow function was monitored by tracking platelet counts weekly for several weeks post-treatment.[\[6\]](#)[\[7\]](#)
- Key Findings: The study concluded that all three radiopharmaceuticals were effective for pain palliation, with no significant differences in pain relief or bone marrow toxicity among the groups.[\[6\]](#)[\[7\]](#)[\[8\]](#) However, the improvement in the KPS was only statistically significant for the  $^{188}\text{Re}$ -HEDP group.[\[6\]](#)[\[7\]](#)



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**Caption:** Experimental workflow for a comparative study of bone-seeking radiopharmaceuticals.

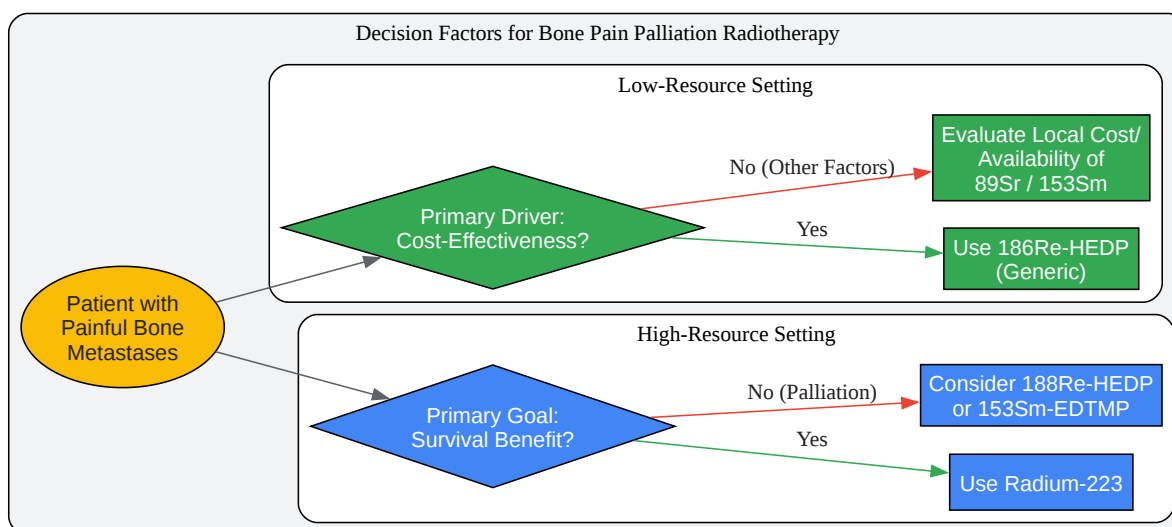
## Cost-Effectiveness Considerations

Direct, recent cost-effectiveness analyses are limited in published literature. However, a qualitative assessment can be made based on available information.

- $^{186}\text{Re}$ -HEDP: Its primary advantage is affordability.[2] Generic versions can be manufactured and distributed at lower prices, making it a feasible option for healthcare systems in low- to

middle-income countries.[2] Its efficacy in pain palliation is comparable to several alternatives, positioning it as a high-value option where cost is a primary driver.

- $^{89}\text{Sr}$  and  $^{153}\text{Sm}$ -EDTMP: These are established alternatives. The decision between them and  $^{186}\text{Re}$ -HEDP often comes down to local availability, cost, and clinical experience, as efficacy and toxicity profiles are broadly similar for pain palliation.[9]
- $^{188}\text{Re}$ -HEDP: As a generator-produced isotope,  $^{188}\text{Re}$  offers advantages in availability and can be produced with high specific activity.[4][5] Some studies suggest it may lead to a more significant improvement in quality of life metrics.[6][7] The cost of the Tungsten-188/Rhenium-188 generator system is a key factor in its overall cost-effectiveness.[3]
- Radium-223: This alpha-emitting radiopharmaceutical is a newer, more expensive agent. Crucially, it is the only bone-targeting agent that has demonstrated a benefit in overall survival for patients with castration-resistant prostate cancer.[1] This unique advantage must be weighed against its higher cost in any cost-effectiveness evaluation.



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**Caption:** Logical relationship of factors influencing radiopharmaceutical selection.

## Emerging Applications: $^{186}\text{Re}$ -NanoLiposome ( $^{186}\text{RNL}$ ) for Glioma

Beyond bone palliation,  $^{186}\text{Re}$  is being actively investigated in novel formulations.  $^{186}\text{Re}$ -NanoLiposome (RNL) is a promising agent for treating recurrent gliomas.[1][10]

- **Methodology:** In the ReSPECT Phase 1 trial (NCT01906385),  $^{186}\text{RNL}$  is administered directly into the tumor via convection-enhanced delivery (CED).[10][11] This technique allows for the delivery of very high, localized doses of radiation. Dosimetry and distribution are monitored using SPECT/CT imaging at multiple time points post-infusion.[10]
- **Performance:** The therapy has been well-tolerated, with no dose-limiting toxicities observed despite delivering significantly higher absorbed radiation doses to the tumor compared to traditional external beam radiation.[10] This innovative application showcases the versatility of the  $^{186}\text{Re}$  isotope and represents a significant area of ongoing research.[1]

## Conclusion

For its traditional application in bone pain palliation,  $^{186}\text{Re}$ -HEDP remains a highly cost-effective option. It demonstrates comparable efficacy and safety to other beta-emitting radiopharmaceuticals like  $^{89}\text{Sr}$  and  $^{153}\text{Sm}$ -EDTMP.[8] While it may not offer the survival benefits of newer agents like Radium-223, its affordability makes it an essential tool, particularly in resource-constrained healthcare environments.[2] Furthermore, the development of novel delivery systems, such as  $^{186}\text{Re}$ -NanoLiposomes for treating brain tumors, highlights the ongoing innovation and expanding potential of this versatile radioisotope in modern radiotherapy.

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